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Comparison of Pharmaceutical Corrosion Inhibitors for

Zinc

Drug Name

Inhibition Efficiency
(%) & Conditions

AE (HOMO-

LUMO Gap, eV)

Adsorption
Isotherm

Adsorption
Energy (kJ mol~?)

Floctafenine 85% (25 ppm, 0.1 M 7.731 [1] Langmuir [1] Information missing
HCI, 303 K) [1]

Ceftazidime 70.3% (300 ppm, 1 M Information Temkin [2] -77.41 (from MC

(CDh2) HCI, 298 K) [2] missing simulation) [2]

Seroquel 84% (1000 ppm, 0.1 M Information Temkin [3] Information missing
HCI, 333 K) [3] missing

Clotrimazole ~90% (500 ppm, 0.1 M Information Information Information missing
HCI, 298 K) [2] missing missing

Guaifenesin ~81% (300 ppm, 2 M Information Information Information missing
HCI, 298 K) [2] missing missing
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brua Name Inhibition Efficiency AE (HOMO- Adsorption Adsorption
= (%) & Conditions LUMO Gap, eV) Isotherm Energy (kJ mol—?)
Detralex Information missing Information Information Information missing
missing missing

The table shows Floctafenine is a highly efficient inhibitor at low concentrations. A lower AE value, like
that of Floctafenine, indicates easier electron donation to the metal surface and potentially higher inhibition

efficiency [1].

Experimental Protocols and Data Interpretation

Here is a summary of the key experimental methods used to generate the data in the comparison table.

Weight Loss Method

This is a simple method where the metal specimen is weighed before and after immersion in the corrosive

solution.

¢ Procedure: Cleaned and weighed zinc strips are immersed in a corrosive solution (e.g., 0.1 M HCI)
with and without the inhibitor for a set period (e.g., 6 hours). After immersion, the strips are cleaned,
dried, and re-weighed [3] [1].
e Data Calculated:
o Corrosion Rate ((v_{corr})): Calculated from the weight loss, surface area, and exposure time
[3].
o Inhibition Efficiency (% IE): Calculated using the formula: ( % IE = \frac{v_{corr}*o - v_{corr}}
{v_{corr}*o} \times 100 ), where (v_{corr}*0) and (v_{corr}) are the corrosion rates without and
with the inhibitor, respectively [3].

Electrochemical Methods

These methods provide insights into the kinetics and mechanism of corrosion.

¢ Potentiodynamic Polarization (PDP):
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o Procedure: The potential of the working electrode (zinc) is scanned at a constant rate (e.qg.,
0.01 V s™1) around its open-circuit potential. The resulting current is measured to generate Tafel
plots [3] [1].

o Data Interpreted: This technique reveals whether the inhibitor is mixed-type (affecting both
anodic metal dissolution and cathodic hydrogen evolution), anodic, or cathodic. Both
Floctafenine and Seroquel act as mixed-type inhibitors [3] [1].

e Electrochemical Impedance Spectroscopy (EIS):

o Procedure: A small amplitude AC potential (e.g., 5 mV) is applied over a range of frequencies
(e.g., 10 kHz to 1 Hz). The impedance response is analyzed using Nyquist or Bode plots [3] [1].

o Data Interpreted: An increase in charge transfer resistance ((R_{ct})) with inhibitor
concentration indicates the formation of a protective adsorbed layer on the metal surface [2].

Computational Studies

These methods help understand the interaction between the inhibitor molecule and the metal surface at the

atomic level.

¢ Quantum Chemical Calculations:
o Procedure: Software like HyperChem is used to compute molecular parameters. The semi-
empirical method PM3 can be used for these calculations [1].
o Key Parameters:
= (E_{HOMOY}) (Energy of the Highest Occupied Molecular Orbital): High (E_{HOMOY})
suggests a strong ability to donate electrons to the metal.
= (E_{LUMOY}) (Energy of the Lowest Unoccupied Molecular Orbital): Low (E_{LUMO})
suggests a strong ability to accept electrons from the metal.
= AE (Energy Gap): AE = (E_{LUMO} - E_{HOMO}). A low AE, as seen with Floctafenine
(7.731 eV), is associated with high inhibition efficiency because it facilitates adsorption
[1].
¢ Monte Carlo (MC) Simulations:
o Procedure: This method simulates the adsorption of inhibitor molecules onto a metal surface
by searching for the lowest energy configuration [2].
o Data Interpreted: It provides the Adsorption Energy, a quantitative measure of the strength of
interaction. A highly negative value, like -77.41 kJ mol~-1 for Ceftazidime, indicates spontaneous
and strong adsorption [2].

Adsorption Isotherms

These describe how inhibitor molecules distribute between the liquid phase and the metal surface.
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e Procedure: Surface coverage (8) values at different inhibitor concentrations are fitted into various
adsorption isotherm models (e.g., Langmuir, Temkin) [3] [1].
¢ Interpretation:
o Floctafenine follows the Langmuir isotherm, suggesting the formation of a monolayer
adsorption on the zinc surface without interaction between adsorbed species [1].
o Seroquel and Ceftazidime follow the Temkin isotherm, which accounts for interactions
between adsorbed molecules and a heterogeneous metal surface [2] [3].

The following diagram illustrates the logical workflow for conducting these corrosion inhibition studies.

Experimental Workflow Computational Workflow Analysis & Interpretation
(Start: Corrosion Inhibition Stud)a Weight Loss (Quantum Chemical Calculations) (Calculate Inhibition Efficiency (%D
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Click to download full resolution via product page

Key Insights for Researchers

o Efficiency at Low Concentrations: Floctafenine stands out for its high inhibition efficiency (85%) at
a very low concentration (25 ppm), making it a potentially cost-effective option [1].

e Mechanism of Action: The effectiveness of these pharmaceutical inhibitors is primarily due to the
adsorption of their molecules on the metal surface, forming a protective barrier. Their molecular

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://link.springer.com/article/10.1007/s40090-018-0168-x
https://link.springer.com/article/10.1007/s40090-015-0049-5
https://www.smolecule.com/products/s528077?utm_src=pdf-body
https://link.springer.com/article/10.1007/s40090-015-0049-5
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra00650c
https://link.springer.com/article/10.1007/s40090-018-0168-x
https://www.smolecule.com/products/s528077?utm_src=pdf-body-img
https://www.smolecule.com/products/s528077?utm_src=pdf-body
https://link.springer.com/article/10.1007/s40090-015-0049-5
https://www.smolecule.com/products/s528077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

structures, rich in heteroatoms (O, N, S) and rt-electrons, facilitate this adsorption by donating
electrons to the vacant d-orbitals of the zinc surface [2] [3] [1].

¢ The Role of Computational Chemistry: Quantum chemical calculations and MC simulations are
powerful for screening and understanding inhibitors. Parameters like a low AE and a highly negative
adsorption energy are strong theoretical indicators of good inhibitory performance [2] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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